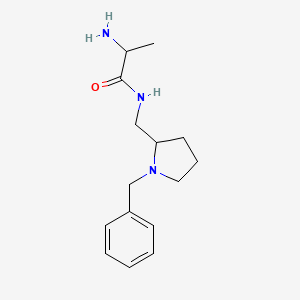

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide

Description

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide is a chiral propanamide derivative characterized by a stereochemically defined (S)-1-benzylpyrrolidin-2-ylmethyl substituent on the amide nitrogen. Its molecular backbone consists of a 2-aminopropanamide core (NH2-CH2-CONH-R), where the R-group is a pyrrolidine ring substituted at the N-position with a benzyl group and at the C2-position with a methylene bridge.

Properties

Molecular Formula |

C15H23N3O |

|---|---|

Molecular Weight |

261.36 g/mol |

IUPAC Name |

2-amino-N-[(1-benzylpyrrolidin-2-yl)methyl]propanamide |

InChI |

InChI=1S/C15H23N3O/c1-12(16)15(19)17-10-14-8-5-9-18(14)11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,16H2,1H3,(H,17,19) |

InChI Key |

FDAVDUMHZCEFPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NCC1CCCN1CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide typically involves the reaction of a benzylpyrrolidine derivative with a suitable amide precursor. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Propanamide Derivatives

Key Observations

This contrasts with thiazolyl (Compounds 9–10) or imidazolyl (L-alanyl-histamine) substituents, which offer aromatic π-stacking capabilities . Fluorinated and chlorinated aryl groups (e.g., (S)-19f, Compound 10) may improve target binding via halogen bonding or electron-withdrawing effects .

Amino Group Modifications: Indol-3-yl substituents (Compounds 9–10, (S)-19f) confer aromatic bulk, likely enhancing interactions with hydrophobic receptor pockets. The target compound’s unsubstituted amino group (NH2) may favor hydrogen bonding but limit steric complementarity . L-alanyl-histamine’s alanyl side chain enables peptide-like interactions, suggesting utility in mimicking endogenous ligands .

Stereochemical Considerations: The (S)-configuration in the target compound and (S)-19f underscores the importance of chirality in receptor recognition, a feature absent in non-chiral analogues like Compound 9 .

Methoxy and pyridazinyl groups (–12) may enhance solubility but reduce membrane permeability compared to the target’s benzylpyrrolidine .

Biological Activity

2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide is a complex organic compound with the molecular formula C16H25N3O and a molecular weight of approximately 275.39 g/mol. This compound features a unique structural arrangement that includes an amino group, a pyrrolidine ring, and a benzyl group, which may impart distinct biological activities. Its potential applications in pharmacology are being actively researched, particularly concerning its interactions with biological systems and its therapeutic effects.

The synthesis of this compound typically involves several key steps, including the formation of the propanamide backbone and the introduction of the chiral (S)-1-benzylpyrrolidin-2-ylmethyl substituent. The compound can undergo various reactions typical for amides and amino compounds, which are crucial for modifying its structure to enhance biological activity or to synthesize derivatives for further study.

Key Reactions

- Acylation : Formation of amide bonds.

- Alkylation : Introduction of alkyl groups to modify reactivity.

These reactions can lead to various by-products depending on the reaction conditions employed.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in its interactions with biological macromolecules. Preliminary studies have shown that compounds with similar structures possess various pharmacological effects, including anticonvulsant properties.

Pharmacological Studies

-

Anticonvulsant Activity : Similar compounds have been identified as broad-spectrum anticonvulsants. For instance, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) demonstrated potent protection in animal models of epilepsy, showing efficacy in tests such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) test .

Test Type Results MES Test Potent protection observed s.c. PTZ Test Significant anticonvulsant effects 6-Hz (44 mA) Test Delayed progression of kindling - ADME-Tox Properties : In vitro studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME-Tox) properties for related compounds, indicating good permeability and metabolic stability without hepatotoxic effects .

The mechanism by which this compound exerts its biological effects may involve modulation of enzyme activities or receptor functions. Interaction studies focus on its binding affinity to various biological targets, elucidating its pharmacodynamics and pharmacokinetics.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. A comparative analysis highlights the unique features that may influence their biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(Benzyl)pyrrolidine | Benzyl group attached to pyrrolidine | Simple structure; lacks amino functionality |

| N-Methylpyrrolidine | Methyl substitution on pyrrolidine | No aromatic ring; simpler reactivity |

| 1-(Benzyl)piperidine | Piperidine ring instead of pyrrolidine | Different ring structure; altered biological activity |

The presence of the benzyl group in this compound distinguishes it from other similar compounds and may lead to unique chemical reactivity and biological properties.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-(((S)-1-benzylpyrrolidin-2-yl)methyl)propanamide, and how can purity be optimized?

Synthesis typically involves coupling the pyrrolidine backbone with a propanamide derivative. Key steps include:

- Chiral resolution : Use (S)-1-benzylpyrrolidin-2-ylmethylamine to retain stereochemical integrity.

- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to minimize racemization .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) improves purity. Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and amide bond formation (NH signal at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular weight validation (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolve chiral centers and intermolecular interactions (if single crystals are obtainable) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., enzymes or GPCRs). Focus on optimizing hydrogen bonding between the amide group and active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., benzyl group modifications) with activity data to prioritize synthetic targets .

- MD Simulations : Assess conformational stability of the pyrrolidine ring in solvent environments (e.g., water, lipid bilayers) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Dose-Response Curves : Systematically test compound concentrations (e.g., 0.1–100 µM) to identify non-linear effects or off-target interactions .

- Counter-Screening : Validate specificity using related analogs (e.g., N-benzyl vs. N-alkyl pyrrolidine derivatives) .

- Meta-Analysis : Compare assay conditions (e.g., buffer pH, cell lines) across studies to isolate variables affecting reproducibility .

Q. How can researchers design studies to explore the compound’s role in enzyme inhibition?

- Kinetic Assays : Measure IC₅₀ values under varied substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Crystallographic Studies : Co-crystallize the compound with target enzymes (e.g., proteases) to identify binding motifs .

- Mutagenesis : Engineer enzyme active sites to test hydrogen bonding/steric contributions of the benzylpyrrolidine group .

Q. What methodologies mitigate challenges in scaling up synthesis for in vivo studies?

- Flow Chemistry : Optimize reaction parameters (e.g., residence time, temperature) for continuous production .

- Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and impurities .

Methodological Notes

- Safety : Always reference SDS guidelines for spill containment (e.g., vacuum collection, avoiding environmental release) .

- Data Validation : Cross-check NMR assignments with DEPT-135 and HSQC experiments to avoid misassignments .

- Ethical Compliance : Adhere to institutional protocols for biological testing and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.